molecular formula C5H7F3O2 B1273106 Ethyl 3,3,3-trifluoropropanoate CAS No. 352-23-8

Ethyl 3,3,3-trifluoropropanoate

Cat. No.: B1273106
CAS No.: 352-23-8
M. Wt: 156.1 g/mol
InChI Key: FMDMKDPUFQNVSH-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoropropanoate (CAS No. 352-23-8) is a fluorinated ester with the molecular formula C₅H₇F₃O₂ and a molecular weight of 156.1 g/mol . Its structure features a trifluoromethyl group (–CF₃) attached to the β-carbon of the propanoate backbone, conferring unique physicochemical properties such as low permittivity, high thermal stability, and resistance to oxidation. This compound is widely used in organic synthesis, battery electrolytes, and pharmaceutical intermediates due to its fluorine-driven electronic effects and solubility characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 3,3,3-trifluoropropanoate can undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

    Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form trifluoropropanoic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Substitution: Formation of substituted ethyl esters.

    Reduction: Formation of 3,3,3-trifluoropropanol.

    Oxidation: Formation of 3,3,3-trifluoropropanoic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 3,3,3-trifluoropropanoate is utilized as a building block in organic synthesis due to its ability to introduce trifluoromethyl groups into target molecules. This functionality can enhance the biological activity of pharmaceuticals and agrochemicals. For instance:

  • Fluorinated Pharmaceuticals : The incorporation of trifluoromethyl groups can improve the metabolic stability and bioavailability of drug candidates.
  • Agrochemicals : The compound is used in the synthesis of novel pesticides that exhibit enhanced efficacy against pests while minimizing environmental impact .

Material Science

In material science, this compound serves as a precursor for fluorinated polymers and materials with unique properties:

  • Fluorinated Polymers : These materials exhibit excellent chemical resistance and thermal stability. They are used in coatings and sealants that require durability under harsh conditions.
  • Nanocomposites : The compound can be incorporated into nanocomposite materials to enhance their mechanical properties and thermal resistance .

Electrochemistry

Recent studies have highlighted the application of this compound in electrochemical systems:

  • Electrolytes for Lithium Batteries : this compound has been identified as an optimal electrolyte additive in lithium-ion batteries. Its unique solvating properties contribute to improved interfacial chemistry and cycling stability of lithium metal anodes .
  • Anion-Enrichment Interfaces : The compound facilitates the formation of anion-enrichment interfaces that enhance the performance of battery systems by stabilizing the electrolyte composition during charge-discharge cycles .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound as a key intermediate in synthesizing various fluorinated compounds. The research focused on optimizing reaction conditions to maximize yield and purity. The results indicated that modifications in temperature and solvent choice significantly affected the reaction kinetics and product distribution.

Case Study 2: Electrochemical Performance

In another investigation, researchers explored the role of this compound in enhancing the electrochemical performance of lithium-ion batteries. The study revealed that incorporating this compound into the electrolyte formulation led to improved cycle life and capacity retention compared to conventional electrolytes.

Mechanism of Action

The mechanism by which ethyl 3,3,3-trifluoropropanoate exerts its effects, particularly in lithium-ion batteries, involves the inhibition of HF-induced erosion of the LiMn2O4 electrode and the reduction of interfacial impedance. This results in improved capacity retention and cycling performance .

Comparison with Similar Compounds

The properties and applications of Ethyl 3,3,3-trifluoropropanoate (tFEP) are best understood in comparison to structurally related fluorinated esters. Below is a detailed analysis, supported by experimental data.

Fluorination Degree and Physicochemical Properties

The number of fluorine substituents significantly influences permittivity, solvating power, and ionic conductivity in electrolytes. Key comparisons include:

Compound Name Fluorine Substituents Permittivity (ε) Solvating Power Ionic Conductivity (mS/cm) Key Applications
Ethyl 2-monofluoropropionate (mFEP) 1 1.87 High Moderate Limited in Li-metal batteries
This compound (tFEP) 3 1.79 Moderate High Li-metal batteries, high-voltage electrolytes
Ethyl pentafluoropropionate (pFEP) 5 <1.5 Very Low Poor Not suitable for batteries

Key Findings :

  • Permittivity: tFEP’s permittivity (1.79) strikes a balance between mFEP (1.87) and pFEP (<1.5), making it ideal for weakly solvating electrolytes that stabilize lithium-metal anodes (LMAs) while maintaining sufficient ionic conductivity .
  • Electrolyte Performance : In lithium-ion batteries, tFEP-based electrolytes paired with fluoroethylene carbonate (FEC) and LiDFOB salts exhibit enhanced cycling stability at high voltages (4.6 V) due to stable electrode-electrolyte interfaces .

Alkyl Chain Variations: Methyl vs. Ethyl Esters

Mthis compound (TFPM) shares the trifluoromethyl group with tFEP but differs in the ester alkyl chain. Comparative studies in lithium-ion batteries show:

  • Capacity Retention : At 0.2 wt%, TFPM improves capacity retention to 75.4% after 100 cycles, while 0.5 wt% tFEP (TFPE) achieves 76.1% retention under identical conditions .
  • Interfacial Resistance : Both TFPM and tFEP reduce cathode-electrolyte interfacial resistance, but tFEP’s longer alkyl chain may enhance solubility in carbonate-based electrolytes .

Biological Activity

Ethyl 3,3,3-trifluoropropanoate (ETFP) is a fluorinated organic compound with significant implications in various fields including medicinal chemistry and material science. Its molecular formula is C5H7F3O2C_5H_7F_3O_2, and it is recognized for its unique chemical properties due to the presence of trifluoromethyl groups. This article explores the biological activity of ETFP, highlighting relevant research findings, potential applications, and safety considerations.

  • Molecular Weight : 156.10 g/mol
  • IUPAC Name : this compound
  • CAS Number : 352-23-8
  • InChI Key : FMDMKDPUFQNVSH-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits a range of biological activities that have been investigated in various studies. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies suggest that ETFP may possess antimicrobial properties, though specific mechanisms and efficacy against various pathogens require further investigation.
  • Electrolyte Additive in Batteries : Research indicates that ETFP can enhance the performance of lithium-ion batteries by acting as an electrolyte additive, improving high-voltage stability and efficiency .
  • Potential Drug Development : The unique trifluoromethyl group in ETFP makes it a candidate for drug development due to its ability to modulate biological activity and improve pharmacokinetic properties.

Case Study 1: Electrolyte Performance Enhancement

A study demonstrated that incorporating ETFP as an electrolyte additive in lithium-ion batteries significantly improved their high-voltage performance. The results indicated enhanced cycle stability and capacity retention compared to conventional electrolytes .

Case Study 2: Antimicrobial Properties

Research conducted on various fluorinated compounds, including ETFP, revealed potential antimicrobial effects. However, specific data on the efficacy of ETFP against particular bacterial strains remain limited. Further studies are necessary to elucidate its mechanism of action and effectiveness .

Safety Profile

The safety profile of ETFP is critical for its application in both industrial and medical settings. The compound is classified under several hazard categories:

  • Acute Toxicity : Category 4 (harmful if swallowed)
  • Eye Damage/Irritation : Category 2 (causes serious eye irritation)
  • Flammability : Category 3 (flammable liquid)
  • Skin Corrosion/Irritation : Category 2 (causes skin irritation)

Precautionary Measures

Handling ETFP requires adherence to safety protocols:

  • Use personal protective equipment (PPE) including gloves and goggles.
  • Ensure adequate ventilation when working with the compound to minimize inhalation risks.
  • Store in a cool, dry place away from sources of ignition.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivitySafety Classification
This compoundC5H7F3O2Antimicrobial potentialAcute toxicity category 4
Ethyl trifluoropyruvateC5H5F3O3Electrolyte additiveEye irritation category 2
Methyl 3,3,3-trifluoro-2-oxopropanoateC5H7F3O2Antimicrobial activitySkin irritation category 2

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3,3,3-trifluoropropanoate in laboratory settings?

this compound can be synthesized via esterification of 3,3,3-trifluoropropanoic acid with ethanol under acid catalysis or through reaction with acyl chlorides. A reported method involves using sodium hypochlorite pentahydrate in acetonitrile at 20°C, achieving a 69% yield after 30 minutes . Commercial availability of the compound also facilitates its use as a precursor in cyclization reactions .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Key characterization methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR and 1H^{1}\text{H} NMR to confirm the trifluoromethyl group and ester functionality.
  • Chromatography : GC-MS or HPLC for purity assessment, with retention indices compared to standards.
  • Physical Properties : Density (1.283 g/mL at 25°C), boiling point (42°C), and refractive index (1.341) serve as benchmarks .

Q. What are the critical considerations for purifying this compound post-synthesis?

Post-synthesis purification often involves fractional distillation due to its low boiling point (42°C) . For higher purity, column chromatography using solvents like Et2_2O:pentane (2:98) is recommended, as demonstrated in diazo compound syntheses .

Advanced Research Questions

Q. How is this compound utilized in the synthesis of heterocyclic compounds?

The compound participates in formal [4+1] cyclization reactions with (thio/imido)hydrazides to synthesize 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. This method is scalable, operationally simple, and tolerates diverse substrates, making it valuable for medicinal chemistry .

Q. What role does this compound play in improving lithium-ion battery performance?

As an electrolyte additive, it enhances the cycling stability of LiMn2_2O4_4 cathodes at elevated temperatures by forming a stable solid-electrolyte interphase (SEI), reducing Mn dissolution and capacity fade .

Q. What are the strategies for functionalizing this compound to create novel derivatives?

  • Diazo Coupling : Reaction with p-ABSA (p-acetamidobenzenesulfonyl azide) generates ethyl 2-diazopropanoate, a precursor for cyclopropanation reactions .
  • Radical Amination : Used in photocatalyzed C–H amination of arenes via N-acyloxyphthalimide intermediates .

Q. How does the trifluoromethyl group influence the reactivity of this compound in organometallic reactions?

The electron-withdrawing CF3_3 group stabilizes transition metal intermediates (e.g., Rh–Zn bimetallic complexes) in catalytic cycles, facilitating β-H elimination and cross-coupling reactions. This property is exploited in the synthesis of fluorinated olefins .

Q. What are the recent advancements in using this compound in medicinal chemistry?

It serves as a fluorinated building block for bioactive molecules, such as antifungal agents (e.g., thiophen-2-ylmthis compound) and intermediates in drug candidate synthesis (e.g., ethyl 2-amino derivatives) . Fluorination enhances metabolic stability and bioavailability in target compounds.

Q. Methodological Notes

  • Contradictions : While highlights its use in batteries, other studies focus on synthetic applications. Researchers must contextualize the compound’s role based on their field.
  • Safety : Store at 2–8°C to prevent decomposition , and handle in well-ventilated areas due to low flash point (31.5°C) .

Properties

IUPAC Name

ethyl 3,3,3-trifluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDMKDPUFQNVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382039
Record name ethyl 3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-23-8
Record name ethyl 3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,3,3-Trifluoropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100 mL Hastelloy shaker tube was loaded with 26.5 g (0.227 mole) chlorosulfuric acid, cooled in liquid nitrogen, evacuated and loaded with 30 g (0.225 mole) of 1,1,3,3,3-pentafluoropropene. The reaction vessel was allowed to warm and kept on a shaker at 40° C. at autogenous pressure for 6 hours. The pressure tube was unloaded, and the reaction mixture was added drop by drop into the flask containing 60 ml of ethanol at −10° C. over a 15 minute period. The reaction mixture was stirred overnight at 20° C. and then was poured into 200 ml of ice water. The organic layer was separated, washed with sodium bicarbonate, water, and dried under MgSO4. Distillation gave 31 g of CF3CH2COOEt (87%), bp 108-109° C.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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